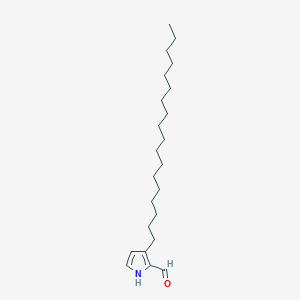![molecular formula C34H20N2O6 B14364946 5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) CAS No. 90334-97-7](/img/structure/B14364946.png)
5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,3-phenylenebis(oxy) linkage connecting two isoindole-1,3(2H)-dione moieties, each substituted with a phenyl group. The presence of multiple aromatic rings and functional groups makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,3-phenylenebis(oxy) with 2-phenyl-1H-isoindole-1,3(2H)-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings .
Applications De Recherche Scientifique
5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mécanisme D'action
The mechanism by which 5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-[1,3-Phenylenebis(oxy)]bis(2-benzofuran-1,3-dione): This compound shares a similar structural framework but differs in the substitution pattern on the aromatic rings.
1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis-: Another structurally related compound with different functional groups.
Uniqueness
The uniqueness of 5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. These properties make it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
90334-97-7 |
|---|---|
Formule moléculaire |
C34H20N2O6 |
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
5-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenoxy]-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C34H20N2O6/c37-31-27-16-14-25(19-29(27)33(39)35(31)21-8-3-1-4-9-21)41-23-12-7-13-24(18-23)42-26-15-17-28-30(20-26)34(40)36(32(28)38)22-10-5-2-6-11-22/h1-20H |
Clé InChI |
NILHAQPRJXLDNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC(=CC=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
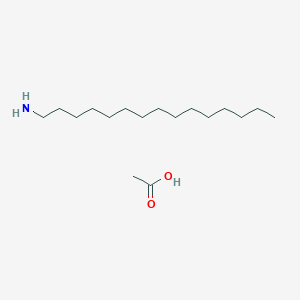

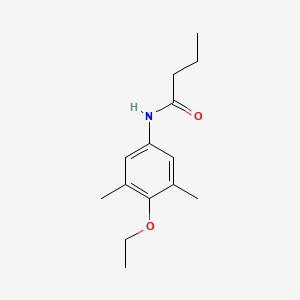

![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
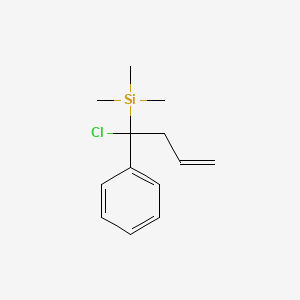

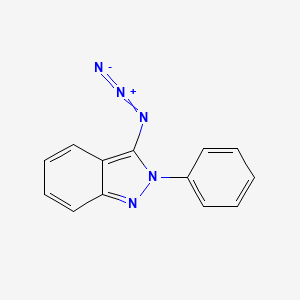
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
